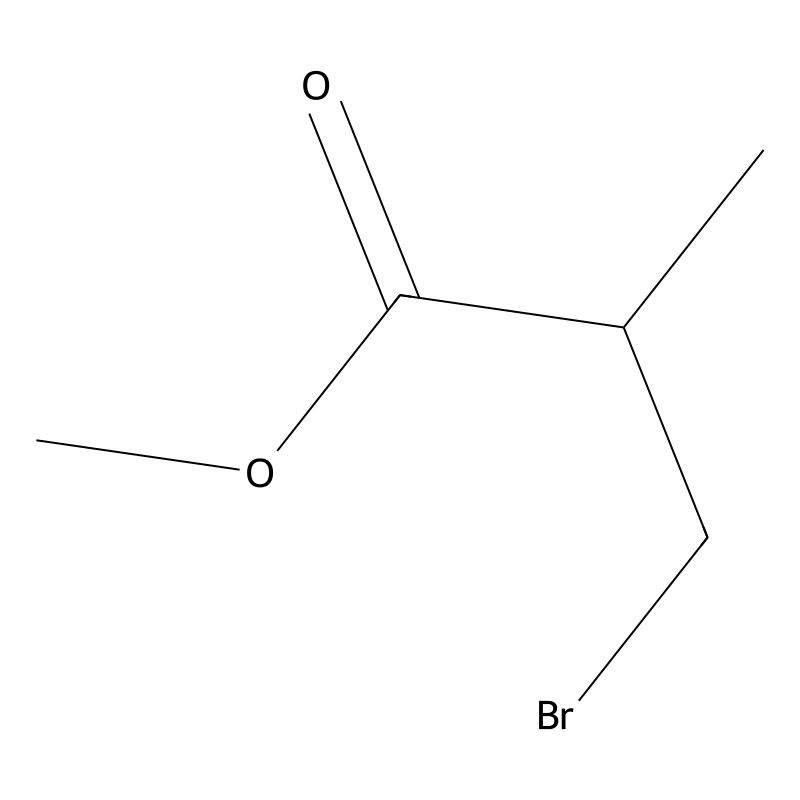Methyl 3-bromo-2-methylpropanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Reference Substrate in Vitamin B12 Derivative Alkylation Reactions
One primary application of methyl 3-bromo-2-methylpropanoate lies in its use as a reference substrate for studying the alkylation reactions of vitamin B12 derivatives. These reactions involve the transfer of an alkyl group (a carbon chain) from the substrate molecule to another molecule. By utilizing methyl 3-bromo-2-methylpropanoate as a reference, researchers can gain insights into the efficiency and selectivity of different vitamin B12 derivatives as catalysts in these alkylation reactions. [Source: Sigma-Aldrich product page for (−)-Methyl (S)-3-bromo-2-methylpropionate, ]
Starting Material for Biologically Significant Molecules
Methyl 3-bromo-2-methylpropanoate serves as a valuable starting material for the synthesis of various biologically significant compounds, particularly those belonging to the class of 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids. These compounds exhibit potential biological activities, making them interesting targets for further research in areas like drug discovery and development. [Source: Sigma-Aldrich product page for (−)-Methyl (S)-3-bromo-2-methylpropionate, ]
Precursor for Specific Molecules
Beyond its general role as a starting material, methyl 3-bromo-2-methylpropanoate can also be used as a precursor for the synthesis of specific molecules with diverse applications. For instance, it can be employed in the preparation of:
- (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester: This compound is obtained through a nucleophilic displacement reaction using methyl 3-bromo-2-methylpropanoate and 5-bromo-2-methoxy pyridine. [Source: Sigma-Aldrich product page for Methyl (R)-(+)-3-bromo-2-methylpropionate, ]
- Decahydroisoquinoline derivative (NVP-ACQ090): This molecule acts as a potent antagonist of the somatostatin sst3 receptor, showing potential for therapeutic applications. [Source: Sigma-Aldrich product page for Methyl (R)-(+)-3-bromo-2-methylpropanoate, ]
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂), leading to the formation of alcohols or amines.
- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
- Oxidation: The compound can undergo oxidation to yield carboxylic acids when treated with oxidizing agents like potassium permanganate (KMnO₄) .
While specific biological activity data for methyl 3-bromo-2-methylpropanoate is limited, brominated compounds are generally known for their potential biological effects. This compound may serve as a precursor in synthesizing biologically active molecules, particularly in pharmaceutical research. Its reactivity allows it to participate in various biochemical pathways, potentially leading to the development of new therapeutic agents .
Methyl 3-bromo-2-methylpropanoate can be synthesized through several methods:
- Bromination of Methyl 2-methylpropanoate: This common method involves treating methyl 2-methylpropanoate with bromine (Br₂) under controlled conditions to achieve selective bromination at the desired position. This reaction typically requires precise temperature and concentration management to optimize yield and purity.
- Industrial Production: In industrial settings, large-scale bromination processes are employed. These processes often utilize continuous flow reactors and automated control systems to maintain consistent reaction conditions, ensuring high yields of the desired product .
Methyl 3-bromo-2-methylpropanoate has various applications across different fields:
- Organic Synthesis: It serves as a critical building block in synthesizing more complex organic molecules.
- Pharmaceutical Development: The compound is used in the synthesis of biologically active molecules and potential drug candidates.
- Industrial Chemistry: It finds applications in producing polymers, agrochemicals, and other industrial chemicals .
Although specific interaction studies on methyl 3-bromo-2-methylpropanoate are not extensively documented, its reactivity suggests that it can interact with various nucleophiles and electrophiles. Understanding these interactions is crucial for its application in synthetic chemistry and drug development. The compound's ability to participate in nucleophilic substitution reactions makes it a valuable substrate for further chemical transformations .
Several compounds share structural similarities with methyl 3-bromo-2-methylpropanoate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-bromopropionate | Bromine atom at the second carbon | Different reactivity profile due to substitution position |
| tert-Butyl bromide | Contains a tert-butyl group instead of an ester | Used primarily as an alkylating agent |
| Ethyl 3-bromo-2,2-dimethylpropanoate | Ethyl group instead of methyl | Exhibits different physical properties |
Uniqueness
Methyl 3-bromo-2-methylpropanoate is unique due to its specific substitution pattern, which provides distinct reactivity compared to other brominated esters. This characteristic makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant







